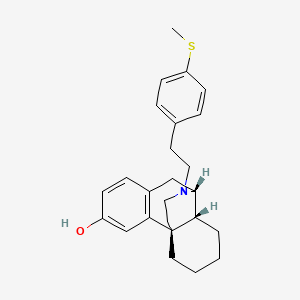![molecular formula C18H6Cl6N4O2 B14497070 2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine CAS No. 64392-33-2](/img/structure/B14497070.png)
2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine is a complex organic compound belonging to the pyrimido[5,4-d]pyrimidine family This compound is characterized by its unique structure, which includes multiple chlorine atoms and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine typically involves the stepwise conversion of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. The process includes sequential nucleophilic substitutions, where different nucleophiles are introduced at specific positions on the pyrimido[5,4-d]pyrimidine scaffold . The reaction conditions often involve low temperatures, relatively dilute solutions, and careful addition of amine nucleophiles to control the critical steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: Sequential nucleophilic substitutions are common, where different nucleophiles replace chlorine atoms at specific positions.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are limited, these reactions are generally possible given the compound’s structure.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include benzylamine, tetrahydrofuran (THF), and other nucleophiles . Reaction conditions often involve ambient temperatures for initial steps and controlled temperatures for subsequent steps to ensure selective substitution .
Major Products
The major products formed from these reactions are variously substituted pyrimido[5,4-d]pyrimidines, depending on the nucleophiles used and the specific reaction conditions .
Scientific Research Applications
2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action for 2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine involves its interaction with molecular targets such as CDKs. The compound’s structure allows it to bind to these enzymes, potentially inhibiting their activity and affecting cell cycle regulation . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A systemic herbicide with a similar phenoxy structure.
2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine: Another pyrimido[5,4-d]pyrimidine derivative with antitumor properties.
Uniqueness
Its structure allows for selective interactions with molecular targets, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
64392-33-2 |
|---|---|
Molecular Formula |
C18H6Cl6N4O2 |
Molecular Weight |
523.0 g/mol |
IUPAC Name |
2,6-dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C18H6Cl6N4O2/c19-7-1-3-11(9(21)5-7)29-15-13-14(26-17(23)27-15)16(28-18(24)25-13)30-12-4-2-8(20)6-10(12)22/h1-6H |
InChI Key |
XVCHFMNNIAKXRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC(=NC3=C2N=C(N=C3OC4=C(C=C(C=C4)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)

![2-[2,6-Di(propan-2-yl)phenyl]-4-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14497042.png)


![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)



